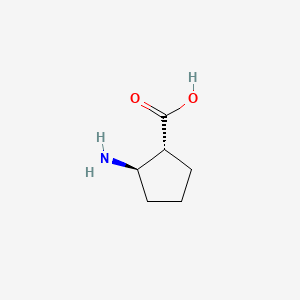

(1R,2R)-2-aminocyclopentanecarboxylic acid

Vue d'ensemble

Description

(1R,2R)-2-aminocyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds such as 1-aminocyclopropanecarboxylic acids (acc) have been noted for their physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .

Mode of Action

It’s worth noting that similar compounds like acc have been used in the design of a new class of antiviral agents, which exhibit extremely high activity against ns3/4a protease of the hepatitis c virus .

Biochemical Pathways

The synthesis of similar compounds involves methods such as the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Result of Action

Similar compounds like acc have been noted for their high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .

Activité Biologique

(1R,2R)-2-aminocyclopentanecarboxylic acid (ACPC) is a non-canonical amino acid that has garnered attention for its unique structural properties and biological activities. This compound belongs to the class of cyclic amino acids and has been studied for its potential therapeutic applications, particularly in the context of peptide design and drug development.

Structural Characteristics

ACPC is characterized by its cyclic structure, which contributes to its rigidity and conformational stability. This unique structure allows ACPC to influence the properties of peptides and proteins in which it is incorporated, enhancing their biological activity and stability.

Antiviral Activity

Recent studies have demonstrated the efficacy of ACPC-containing peptides as inhibitors of the SARS-CoV-2 main protease (M pro). For instance, peptides incorporating ACPC exhibited potent inhibitory activities with IC50 values as low as 20 nM. These peptides also showed remarkable serum stability, with half-lives extending beyond 168 hours, indicating their potential as therapeutic agents against viral infections .

Antimicrobial Properties

ACPC has been explored in the design of antimicrobial peptides. A study on α/β-peptides revealed that substituting certain residues with ACPC could enhance antifungal activity against pathogens such as Candida albicans. The incorporation of ACPC was associated with improved selectivity and reduced hemolytic activity against mammalian cells, suggesting a favorable therapeutic index for these compounds .

Case Studies

- Inhibition of SARS-CoV-2 Protease :

-

Antifungal Activity :

- Study : Evaluation of α/β-peptide mimetics against various fungal strains.

- Findings : ACPC-substituted peptides showed enhanced activity against multiple fungal species while maintaining low toxicity to human red blood cells. This highlights the potential for ACPC in developing selective antifungal therapies .

Data Tables

| Activity Type | Compound | IC50 Value (nM) | Serum Stability (h) | Notes |

|---|---|---|---|---|

| Viral Protease Inhibition | ACPC-containing Peptide | 20 | >168 | Effective against SARS-CoV-2 |

| Antifungal Activity | ACPC-substituted Peptide | Varies | Not specified | Active against Candida spp. |

Mechanistic Insights

The mechanism by which ACPC enhances biological activity is primarily attributed to its ability to stabilize peptide conformations and improve interactions with target proteins. The cyclic nature of ACPC allows for better spatial arrangement of functional groups critical for binding and activity.

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Utilized in developing peptide-based pharmaceuticals targeting specific receptors. |

| Peptide Synthesis | Acts as a building block and protective group in solid-phase peptide synthesis. |

| Neuroscience Research | Investigated for its role in neuropeptides and potential therapeutic applications. |

| Material Science | Incorporated into polymeric materials for drug delivery systems and tissue engineering. |

Medicinal Chemistry

(1R,2R)-2-aminocyclopentanecarboxylic acid is essential in drug development due to its unique structural properties that allow for the design of peptides with specific biological activities. Its incorporation into peptide sequences can enhance binding affinities and selectivity towards biological targets.

Peptide Synthesis

In peptide synthesis, this compound serves as a versatile building block. It is used as a protective group during solid-phase synthesis to prevent unwanted reactions, thereby increasing the efficiency of synthesizing complex peptides. This method has been crucial in the production of therapeutic peptides.

Neuroscience Research

Research has shown that this compound is involved in studies related to neuropeptides. These studies help elucidate the compound's role in neurological functions and its potential therapeutic applications in treating neurological disorders.

Material Science

The compound can be integrated into polymeric materials, enhancing their properties for applications such as drug delivery systems and tissue engineering scaffolds. Its ability to modify material characteristics makes it valuable in developing advanced biomaterials.

Case Study 1: Peptide Development

A study demonstrated the use of this compound in synthesizing a novel peptide that exhibited high affinity for a specific receptor involved in pain modulation. The results indicated that the incorporation of this amino acid significantly improved the peptide's pharmacological profile.

Case Study 2: Neurobiology Insights

Research involving this compound has provided insights into neuropeptide signaling pathways. The compound was shown to influence neurotransmitter release, suggesting potential applications in developing treatments for conditions like depression and anxiety.

Analyse Des Réactions Chimiques

Alkylation and Cyclization Reactions

The compound participates in stereoselective alkylation processes. A notable method involves sequential S<sub>N</sub>2–S<sub>N</sub>2′ alkylation using glycine Schiff base Ni(II) complexes to achieve high diastereoselectivity (>99% de) (Scheme 1) .

Hydrogenolysis

Hydrogenolysis removes protecting groups (e.g., benzyl or Fmoc) under controlled conditions:

Ester Hydrolysis

Acidic hydrolysis converts ester derivatives to the free carboxylic acid:

| Ester | Acid | Temperature | Time | Product |

|---|---|---|---|---|

| Ethyl ester | 10% HCl | 70°C | 4 h | (1R,2R)-2-Aminocyclopentanecarboxylic acid |

| Methyl ester | 6N H<sub>2</sub>SO<sub>4</sub> | 80°C | 3 h | Free acid without epimerization |

Protection/Deprotection Strategies

The amino and carboxyl groups undergo orthogonal protection for peptide synthesis:

Amino Group Protection

-

Fmoc Protection : Reaction with Fmoc-OSu in acetonitrile/KHCO<sub>3</sub> yields Fmoc-(1R,2R)-ACPC (85% yield) .

-

Boc Protection : Using Boc<sub>2</sub>O in THF/H<sub>2</sub>O achieves Boc-derivatives for industrial-scale applications .

Carboxyl Group Activation

-

Esterification : Ethyl esters form via NaBH<sub>4</sub> reduction of ketones .

-

Amide Formation : Coupling with HOBt/DCC enables peptide bond formation .

Enzymatic and Kinetic Resolutions

Racemic mixtures resolve via enzymatic hydrolysis or crystallization:

| Method | Enzyme/Resolving Agent | Outcome |

|---|---|---|

| Enzymatic hydrolysis | Lipase from Candida antarctica | 98% ee for (1R,2R) isomer |

| Crystallization | (D)-DBTA tartaric acid | Isolation of diastereomerically pure salts |

Oxidation and Reduction

The amino and carboxyl groups undergo redox reactions:

| Reaction | Reagents | Product |

|---|---|---|

| Oxidation of –NH<sub>2</sub> | H<sub>2</sub>O<sub>2</sub>, CuSO<sub>4</sub> | Nitroso derivative (limited stability) |

| Reduction of –COOH | LiAlH<sub>4</sub> | Alcohol derivative (low yield) |

Stereochemical Stability

The (1R,2R) configuration remains intact under standard conditions but epimerizes at extremes:

Propriétés

IUPAC Name |

(1R,2R)-2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40482-05-1, 136315-77-0 | |

| Record name | Transpentacin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040482051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Transpentacin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136315770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRANSPENTACIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36G8O949X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANSPENTACIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H6P0920VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.